molecular formula C₆H₁₄Cl¹⁵NO₄ B1141053 Deoxygalactonojirimycin-15N Hydrochloride CAS No. 1219134-37-8

Deoxygalactonojirimycin-15N Hydrochloride

Cat. No.: B1141053
CAS No.: 1219134-37-8
M. Wt: 200.63
InChI Key:
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Description

Deoxygalactonojirimycin-15N Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C₆H₁₄Cl¹⁵NO₄ and its molecular weight is 200.63. The purity is usually 95%.
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Scientific Research Applications

  • Antiviral Properties : Deoxygalactonojirimycin-15N Hydrochloride has been studied for its antiviral properties, particularly against Hepatitis B Virus (HBV). One study found that an alkylated derivative of deoxygalactonojirimycin reduced the amount of HBV DNA in culture, suggesting a potential mechanism for inhibiting the maturation or stability of HBV nucleocapsids (Lu et al., 2003).

  • Synthesis Methods : Various studies have focused on developing efficient synthesis methods for deoxygalactonojirimycin and its derivatives. These include methods using l-sorbose, proline-catalyzed α-aminoxylation, and carbamate annulation, highlighting the compound's significance in chemical synthesis (Furneaux et al., 1993), (Chacko & Ramapanicker, 2015), (Timmer et al., 2011).

  • Fabry Disease Research : Deoxygalactonojirimycin has been investigated for its role in Fabry disease treatment. It has been shown to increase systemic exposure and tissue levels of active α-galactosidase A, an enzyme deficient in Fabry patients, particularly when co-administered with enzyme replacement therapy (Warnock et al., 2015). Another study reviewed the in vitro and in vivo amenability of migalastat, a derivative of deoxygalactonojirimycin, in treating Fabry disease, demonstrating the complexity of matching pharmacological therapy with specific genetic mutations (Lenders et al., 2020).

  • Inhibitory Activities : Deoxygalactonojirimycin derivatives have been synthesized and evaluated for their inhibitory activities against various enzymes. For instance, its lysine hybrids have shown potent D-galactosidase inhibitory activities, which can be relevant in biochemical research and potential therapeutic applications (Steiner et al., 2008).

  • Antiviral Compound Development : Deoxygalactonojirimycin-based imino sugars have been explored as antiviral compounds. Their ability to inhibit ER α-glucosidases, which play a role in viral infections like Hepatitis C, has been a focus of research, indicating their potential in developing new antiviral therapies (Howe et al., 2013).

Safety and Hazards

The safety data sheet for Deoxygalactonojirimycin-15N Hydrochloride indicates that it is an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Properties

IUPAC Name

(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIHMALTJRDNQI-TWTQYYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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